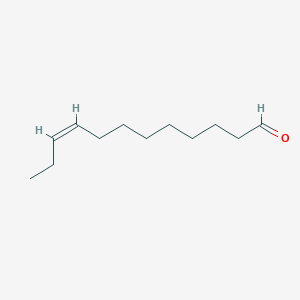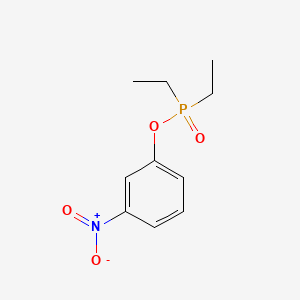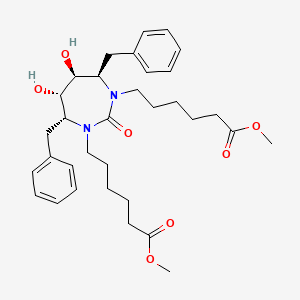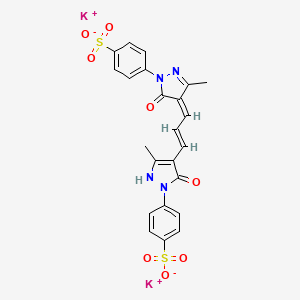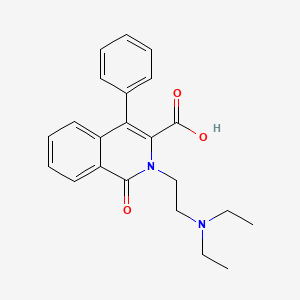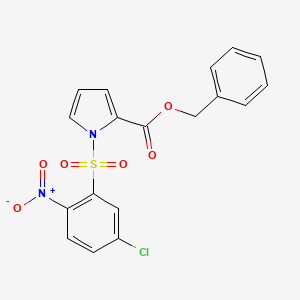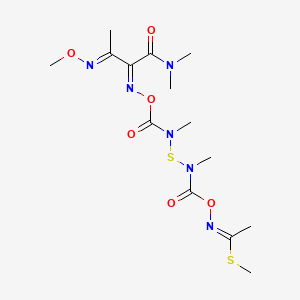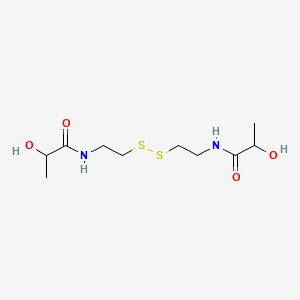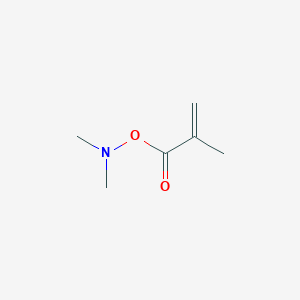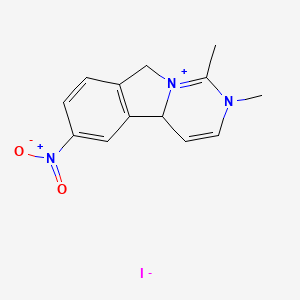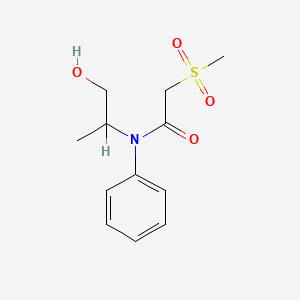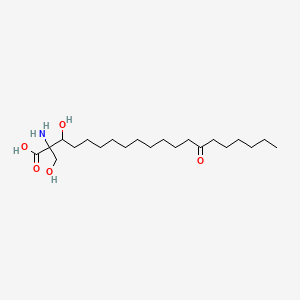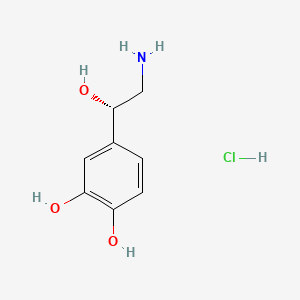
(S)-4-(2-Amino-1-hydroxyethyl)pyrocatechol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-4-(2-Amino-1-hydroxyethyl)pyrocatechol hydrochloride is a chemical compound with significant importance in various scientific fields It is known for its unique structure, which includes an amino group and a hydroxyl group attached to a pyrocatechol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(2-Amino-1-hydroxyethyl)pyrocatechol hydrochloride typically involves the reaction of pyrocatechol with an appropriate amino alcohol under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pH, and solvent, are carefully optimized to ensure high yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is designed to be efficient and cost-effective, with stringent quality control measures to ensure the consistency and purity of the final product. The use of advanced technologies, such as continuous flow reactors, can further enhance the production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-4-(2-Amino-1-hydroxyethyl)pyrocatechol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in many chemical processes.
Reduction: Reduction reactions can convert the compound into different derivatives with altered chemical properties.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of new compounds with diverse functionalities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are tailored to achieve the desired transformation efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield quinones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
(S)-4-(2-Amino-1-hydroxyethyl)pyrocatechol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in biological processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of (S)-4-(2-Amino-1-hydroxyethyl)pyrocatechol hydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups play a crucial role in its binding to target molecules, influencing their activity and function. The compound can modulate various biochemical pathways, leading to its diverse effects in different biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Norphenylephrine Hydrochloride: Similar in structure but with different functional groups, leading to distinct chemical properties and applications.
(2-Amino-1-hydroxyethyl)phosphonic acid: Shares the amino and hydroxyl groups but has a different core structure, resulting in unique reactivity and uses.
Uniqueness
(S)-4-(2-Amino-1-hydroxyethyl)pyrocatechol hydrochloride is unique due to its specific arrangement of functional groups and its ability to undergo a wide range of chemical reactions
Eigenschaften
CAS-Nummer |
3458-94-4 |
|---|---|
Molekularformel |
C8H12ClNO3 |
Molekulargewicht |
205.64 g/mol |
IUPAC-Name |
4-[(1S)-2-amino-1-hydroxyethyl]benzene-1,2-diol;hydrochloride |
InChI |
InChI=1S/C8H11NO3.ClH/c9-4-8(12)5-1-2-6(10)7(11)3-5;/h1-3,8,10-12H,4,9H2;1H/t8-;/m1./s1 |
InChI-Schlüssel |
FQTFHMSZCSUVEU-DDWIOCJRSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1[C@@H](CN)O)O)O.Cl |
Kanonische SMILES |
C1=CC(=C(C=C1C(CN)O)O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


